molecular formula C5H2F3NOS B2998504 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde CAS No. 1822992-91-5

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Cat. No. B2998504
CAS RN: 1822992-91-5
M. Wt: 181.13
InChI Key: HRMRACKJMKQKHK-UHFFFAOYSA-N
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Description

Trifluoromethyl group is a functional group that has the formula -CF3 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen enormous growth in recent years . The methods for introducing trifluoromethyl groups within the structures of other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These distinctive physical-chemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

The trifluoromethyl group is strongly electron-withdrawing . Therefore, during compound development, the trifluoromethyl group can be treated as a purely electron-withdrawing group . These unique properties of fluorine mean that substitution reactions involving trifluoromethyl groups are common .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group. This group is known for its strong electron-withdrawing properties . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde varies depending on its application. In medicinal chemistry, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In agrochemicals, this compound has been found to disrupt the nervous system of insects and inhibit fungal growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In medicinal chemistry, it has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis.
In agrochemicals, this compound has been found to disrupt the nervous system of insects by inhibiting the activity of acetylcholinesterase. It has also been found to inhibit fungal growth by disrupting the cell membrane.

Advantages and Limitations for Lab Experiments

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has several advantages as a chemical compound for lab experiments. It is easy to synthesize and has a high purity and yield. It also has a wide range of applications in various fields. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde. In medicinal chemistry, further research is needed to investigate its potential as a therapeutic agent for neurodegenerative diseases. In agrochemicals, further research is needed to investigate its potential as a herbicide. In materials science, further research is needed to investigate its potential applications in optoelectronic devices.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has a wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Further research is needed to fully understand its potential as a therapeutic agent and its applications in optoelectronic devices.

Synthesis Methods

The synthesis of 4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-amino-2-(trifluoromethyl)thiazole with paraformaldehyde in the presence of an acid catalyst. This method yields this compound with a high purity and yield. Other methods include the reaction of 4-chloro-2-(trifluoromethyl)thiazole with potassium cyanate or the reaction of 2-(trifluoromethyl)thiazole-4-carboxylic acid with thionyl chloride.

Scientific Research Applications

4-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to have anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the field of agrochemicals, this compound has been found to have insecticidal and fungicidal properties. It has also been investigated for its potential as a herbicide.
This compound has also been studied for its potential applications in materials science. It has been found to have unique optical and electronic properties, making it a promising candidate for use in optoelectronic devices.

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some trifluoromethyl-containing compounds are classified as hazardous by the OSHA Hazard Communication Standard . They may be flammable, cause skin or eye irritation, and have specific target organ toxicity .

properties

IUPAC Name

4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-11-4(3)2-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRACKJMKQKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822992-91-5
Record name 4-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
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